6-(Trifluoromethyl)-2-azaspiro[3.3]heptane
Description
6-(Trifluoromethyl)-2-azaspiro[3.3]heptane (CAS: 1934595-31-9) is a nitrogen-containing spirocyclic compound with a molecular formula of C₇H₁₀F₃N and an average molecular mass of 165.158 g/mol (monoisotopic mass: 165.076534) . Its spiro[3.3]heptane core consists of two fused three-membered rings, with a trifluoromethyl (-CF₃) substituent at the 6-position and a nitrogen atom at the 2-position. The compound is recognized for its structural rigidity, metabolic stability, and electronic effects imparted by the -CF₃ group, making it valuable in medicinal chemistry and materials science. Key identifiers include ChemSpider ID 61351624 and synonyms such as "2-Azaspiro[3.3]heptane, 6-(trifluoromethyl)" .
Properties
IUPAC Name |
6-(trifluoromethyl)-2-azaspiro[3.3]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N/c8-7(9,10)5-1-6(2-5)3-11-4-6/h5,11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNKWUOOTHTJOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-2-azaspiro[3
Industrial Production Methods
Industrial production of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to facilitate efficient production .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(Trifluoromethyl)-2-azaspiro[3.3]heptane has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key structural analogs, highlighting substituents, synthesis routes, and applications:
Physical and Spectral Properties
- Melting Points :
- Spectral Data :
Biological Activity
6-(Trifluoromethyl)-2-azaspiro[3.3]heptane is a compound notable for its unique spirocyclic structure, which incorporates a trifluoromethyl group. This structural characteristic enhances its lipophilicity, influencing its interactions with biological targets and making it a valuable molecule in medicinal chemistry. The compound has garnered attention for its potential therapeutic properties, particularly in modulating biological pathways through interactions with enzymes and receptors.
The presence of the trifluoromethyl group significantly alters the chemical behavior of this compound. This group increases the compound's lipophilicity, facilitating its ability to penetrate cellular membranes and interact with various biomolecules. The spirocyclic framework provides a rigid structure that can enhance binding affinity to hydrophobic pockets in proteins, which is crucial for its biological activity.
Biological Activity
Research into the biological activity of this compound is still emerging, but several studies have begun to outline its potential mechanisms of action:
- Enzyme Interaction : The compound may modulate enzyme activity by binding to active sites or allosteric sites, potentially affecting metabolic pathways.
- Receptor Binding : Its structure allows for interactions with various receptors, possibly influencing signaling pathways related to neurotransmission and other physiological processes.
Table 1: Comparison of Biological Activities
| Compound Name | Mechanism of Action | Potential Applications |
|---|---|---|
| This compound | Enzyme modulation, receptor binding | Drug design, therapeutic agents |
| 6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol | Similar structural features; potential for different biological activity | Investigational drugs |
| 6,6-Difluorospiro[3.3]heptan-2-ol | Variations in reactivity due to difluoro groups | Chemical synthesis |
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Therapeutic Potential : A study investigated the interactions of this compound with soluble epoxide hydrolase (sEH), revealing that it could serve as a scaffold for developing inhibitors targeting this enzyme, which is implicated in various diseases, including hypertension and inflammation .
- Synthesis and Derivatives : Research focused on synthesizing derivatives of azaspiro compounds has shown that modifications can lead to enhanced biological activities. For instance, the introduction of functional groups can alter binding affinities and selectivities towards specific biological targets .
- Pharmacokinetics : The lipophilic nature of this compound suggests favorable pharmacokinetic properties, including improved absorption and distribution in biological systems .
Discussion
The unique structural attributes of this compound position it as a promising candidate in medicinal chemistry. Its ability to interact with biological molecules opens avenues for research into new therapeutic agents. Further investigations are necessary to fully elucidate its mechanisms of action and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
